3,3-Dimethylpentane
Overview
Description
3,3-Dimethylpentane is one of the isomers of heptane, a hydrocarbon with the chemical formula C7H16. It is a branched alkane characterized by the presence of two methyl groups attached to the third carbon atom of the pentane chain. This compound is a colorless liquid at room temperature with a boiling point of 86.0°C and a melting point of -134.9°C .
Mechanism of Action
Target of Action
3,3-Dimethylpentane is a hydrocarbon and one of the isomers of heptane . As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a more general manner, often based on its physical and chemical properties.
Mode of Action
The primary interaction of this compound with biological systems is likely through physical interactions with cell membranes and proteins. It is known to isomerize via a methyl shift mechanism on oxygen-exposed tungsten carbides . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its physical and chemical properties, such as its boiling point of 86.0 °C and melting point of −134.9 °C , can be affected by temperature and pressure. Furthermore, its interactions with biological systems could potentially be influenced by factors such as pH and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylpentane can be synthesized through a multi-step process. One common method involves the reaction of tert-amyl chloride (CH3CH2(CH3)C2Cl) with propionaldehyde, producing 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form various oxygenated compounds.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Substitution: Halogenation typically requires the presence of halogens (e.g., chlorine or bromine) and may be facilitated by ultraviolet light or heat.
Major Products:
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenated alkanes, such as 3,3-dimethylpentyl chloride or bromide, are common products.
Scientific Research Applications
3,3-Dimethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the development and evaluation of eye irritation tests, such as the EpiOcular test.
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 2,4-Dimethylpentane
- 2,2-Dimethylpentane
Comparison: 3,3-Dimethylpentane is unique due to the specific positioning of its methyl groups on the third carbon atom. This structural difference influences its physical properties, such as boiling and melting points, and its reactivity compared to other isomers. For example, 2,3-dimethylpentane and 2,4-dimethylpentane have different boiling points and may exhibit different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
3,3-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMKKGTQYQZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049319 | |
Record name | 3,3-Dimethylpentane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,3-Dimethylpentane | |
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Vapor Pressure |
82.7 [mmHg] | |
Record name | 3,3-Dimethylpentane | |
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CAS No. |
562-49-2 | |
Record name | 3,3-Dimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=562-49-2 | |
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Record name | Pentane,3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562492 | |
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Record name | 3,3-DIMETHYLPENTANE | |
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Record name | Pentane, 3,3-dimethyl- | |
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Record name | 3,3-Dimethylpentane | |
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Record name | 3,3-dimethylpentane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.392 | |
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Record name | PENTANE,3,3-DIMETHYL- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3-dimethylpentane?
A1: this compound has a molecular formula of C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used electron spin resonance (ESR) to study the cation radicals of this compound in frozen matrices. [] This technique provided insights into the electronic structure and bond characteristics of the molecule.
Q3: Are there studies on the stability of this compound under various conditions?
A3: Yes, researchers have investigated the thermal decomposition of this compound in a single pulse shock tube. [] This study provided valuable kinetic data, including rate parameters for the primary bond-breaking step during pyrolysis.
Q4: What is the impact of molecular branching on the properties of heptane isomers, including this compound?
A4: Research has shown that molecular branching significantly influences the physical properties of heptane isomers, including their boiling points, melting points, densities, and refractive indices. [] This structural feature also affects their chemical reactivity, as demonstrated in hydrogenolysis studies over platinum and nickel catalysts. []
Q5: How does this compound behave in hydrogenolysis reactions?
A5: Studies using platinum and nickel black catalysts revealed that this compound undergoes hydrogenolysis, a process involving C-C bond cleavage in the presence of hydrogen. [] Interestingly, the reactivity of specific C-C bonds is inversely related to their bond dissociation energy, meaning weaker bonds are more prone to breaking. The study also highlighted the influence of the catalyst on the preferred reaction pathway: platinum favors internal C-C bond breaking, while nickel predominantly catalyzes terminal C-C bond rupture. []
Q6: What role does this compound play in cataluminescence gas sensor systems?
A6: Research has explored the potential of using zeolites, specifically CsNaY and CsNaX, as sensor materials for detecting trace amounts of n-hexane in air. [] While this compound itself was not the target analyte, the study demonstrated the sensor's selectivity towards n-hexane over other hydrocarbons, including this compound. [] This selectivity stems from the specific pore size of the zeolite and the presence of Lewis-type basic sites, which promote the catalytic oxidation of n-hexane, leading to a detectable luminescence signal. []
Q7: Have there been any molecular dynamics simulations involving this compound?
A7: Yes, molecular dynamics (MD) simulations have been conducted to understand the behavior of this compound in structure-H hydrates. [] The study focused on the formation and structure of these hydrates, which are crystalline solids composed of water molecules forming cages that encapsulate guest molecules, in this case, methane and either this compound or its isomer, 2,2-dimethylpentane. The simulations provided valuable insights into the distinct molecular motions of the two dimethylpentanes within the hydrate cages. []
Q8: How does the acentric factor of this compound relate to its thermal diffusion behavior?
A8: Non-equilibrium molecular dynamics (NEMD) simulations, employing the enhanced heat exchange (eHEX) algorithm, have been used to investigate the thermal diffusion behavior of mixtures containing this compound and other heptane isomers. [] The research revealed a correlation between the acentric factor, a parameter reflecting the deviation of a molecule's shape from a sphere, and the thermophilic property of the isomer. Isomers with higher acentric factors, including this compound, exhibited a stronger tendency to migrate towards the hot region in the mixture. []
Q9: How is this compound analyzed in complex mixtures?
A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique used to separate, identify, and quantify individual components within complex mixtures, including hydrocarbons like this compound. [] This method has been employed in various studies, such as analyzing the degradation products of the herbicide alloxydim-sodium in groundwater [] and determining the individual composition of gasoline fractions. []
Q10: Can you elaborate on the use of GC in analyzing gasoline fractions?
A10: Researchers utilized a highly efficient gas chromatograph equipped with a 70-meter long capillary column coated with squalene and an ionization detector to analyze the composition of straight-run gasoline fractions from various crude oil sources. [] This setup enabled the identification and quantification of 37 out of the 38 possible hydrocarbons present in these complex mixtures, including this compound. [] The obtained data provided valuable insights into the hydrocarbon distribution patterns and helped establish relationships between the composition of the gasoline fractions and their origin. []
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